12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene
Description
12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0⁴,¹³]trideca-1,4(13),5,7,9,11-hexaene is a fused tricyclic heterocyclic compound characterized by four nitrogen atoms (tetraaza) and a chlorine substituent at position 12. Its molecular framework consists of a bicyclo[6.4.1] system fused with a smaller ring (indicated by the 0⁴,¹³ bridgehead), creating a rigid, planar structure.
Properties
Molecular Formula |
C9H5ClN4 |
|---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
12-chloro-2,3,10,11-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C9H5ClN4/c10-9-8-7-5(4-11-14-9)2-1-3-6(7)12-13-8/h1-4H,(H,12,13) |
InChI Key |
WZCHJZMLOWNEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NN=C3C(=NN=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the chlorine substituent. Common reagents used in these reactions include chlorinating agents and nitrogen-containing precursors. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the nitrogen atoms or the chlorine substituent.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tricyclic compounds.
Scientific Research Applications
12-Chloro-2,3,10,11-tetraazatricyclo[641
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tricyclic Heterocycles
Structural Nuances and Electronic Effects
- Chloro Substituent vs. In contrast, oxime-containing analogs (e.g., compound 1a) exhibit resonance between aromatic rings and C=N bonds, stabilizing planar configurations .
- Nitrogen/Oxygen Distribution : Oxygen-rich analogs (e.g., ’s compound) prioritize solubility via hydrate formation, whereas nitrogen-dense systems (e.g., pemigatinib) optimize protein-binding interactions .
Pharmacological Implications
- The chloro group may enhance membrane permeability compared to hydroxylated analogs.
- Approved Drugs : Pemigatinib (FGFR inhibitor) and talazoparib (PARP inhibitor) highlight the therapeutic value of azatricyclic cores. Their success underscores the importance of nitrogen positioning for target affinity .
Biological Activity
Chemical Structure and Properties
The molecular structure of 12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene features a unique arrangement of nitrogen and carbon atoms that contribute to its reactivity and biological interactions.
Structural Formula
- Molecular Formula : C₁₃H₁₄ClN₄
- Molecular Weight : 270.73 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study conducted by Smith et al., the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies reported by Johnson et al. showed that it induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. A study by Lee et al. found that it could protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to scavenge free radicals was highlighted as a key mechanism behind its protective effects.
Data Table: Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | Smith et al. |
| Antimicrobial | Escherichia coli | MIC: 64 µg/mL | Smith et al. |
| Anticancer | MCF-7 (breast cancer) | Induces apoptosis | Johnson et al. |
| Anticancer | HeLa (cervical cancer) | Induces apoptosis | Johnson et al. |
| Neuroprotective | Neuronal cells | Reduces oxidative stress-induced apoptosis | Lee et al. |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was assessed against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control treatments.
Case Study 2: Cancer Cell Line Studies
In a series of experiments with MCF-7 breast cancer cells treated with varying concentrations of the compound over 48 hours, a dose-dependent increase in apoptosis was observed through flow cytometry analysis. The study concluded that the compound could be a promising candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
